[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate
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Overview
Description
[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a hexyl chain, a phenyl-thiazolyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Thiazolyl Group: The phenyl-thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a halogenated phenyl compound.
Hexyl Chain Addition: The hexyl chain is typically added through an alkylation reaction using a hexyl halide.
Acetylation: Finally, the acetate group is introduced through an acetylation reaction using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Propionate
- [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Butyrate
- [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Valerate
Uniqueness
What sets [6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate apart from its analogs is its specific acetate group, which influences its reactivity and biological activity. The acetate moiety can undergo hydrolysis, releasing acetic acid and the parent compound, which can then participate in further reactions. This unique feature makes it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-3-4-5-7-12-19-13-20-14-21(26(29)31-24(20)15-23(19)30-17(2)28)22-16-32-25(27-22)18-10-8-6-9-11-18/h6,8-11,13-16H,3-5,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDCSZBNSSKWTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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